
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-146, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Francisco. Since then, it has been used in a number of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide works by inhibiting the activity of a protein called bromodomain and extra-terminal domain (BET) proteins. These proteins are involved in the regulation of gene expression and have been shown to play a role in various diseases, including cancer and inflammation. N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide binds to the bromodomain of BET proteins, preventing them from interacting with other proteins and regulating gene expression.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer cells, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of oncogenes and induce the expression of tumor suppressor genes. Inflammatory cytokine production is inhibited by N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide, which can lead to a reduction in inflammation and associated symptoms.
实验室实验的优点和局限性
One advantage of using N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity for BET proteins. This allows researchers to investigate the role of these proteins in various diseases without affecting other cellular processes. However, a limitation of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide is its relatively low potency compared to other BET inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
未来方向
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent BET inhibitors based on the structure of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide. Another area of interest is the investigation of the role of BET proteins in other diseases, such as autoimmune disorders and infectious diseases. Additionally, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide could be used in combination with other drugs to enhance their therapeutic effects. Overall, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has shown promise as a tool for investigating the role of BET proteins in various diseases and has potential as a therapeutic agent.
合成方法
The synthesis of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with phosgene to form 2,4-dimethylphenyl chloroformate. This intermediate is then reacted with 2-bromo-5-chloropyridine to form the key intermediate, which is then coupled with N-(2-hydroxyethyl)acetamide to form the final product, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide.
科学研究应用
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been used in a number of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Inflammation research has shown that N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide can inhibit the production of inflammatory cytokines, which are involved in a number of inflammatory diseases. In neurological research, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-3-5-13(11(2)7-10)20-9-15(19)18-14-6-4-12(16)8-17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOJGSAHBDRVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

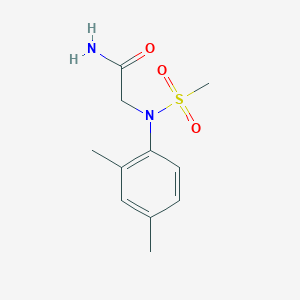
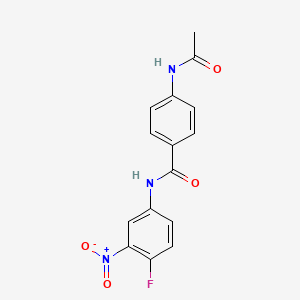
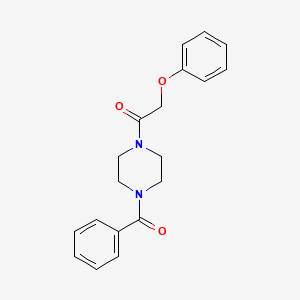
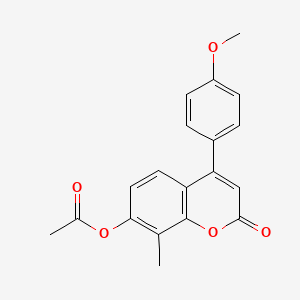

![7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5758986.png)
![2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide](/img/structure/B5759008.png)
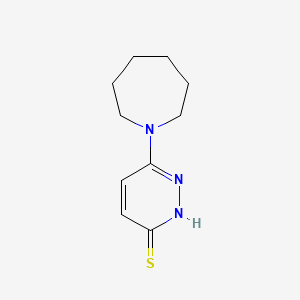
![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)
![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)


![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)